molecular formula C15H23BrN2O B7925126 (S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-3-methyl-butyramide

(S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-3-methyl-butyramide

Cat. No.: B7925126
M. Wt: 327.26 g/mol
InChI Key: DTVZBHOUVZDGGW-AWEZNQCLSA-N
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Description

(S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-3-methyl-butyramide is a chiral amide derivative characterized by a stereospecific (S)-configured amino group, a 4-bromo-substituted benzyl moiety, and an isopropyl group attached to the amide nitrogen. The 4-bromo-benzyl group may enhance target binding via halogen interactions, while the branched isopropyl substituent likely influences steric and pharmacokinetic properties.

Properties

IUPAC Name

(2S)-2-amino-N-[(4-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-5-7-13(16)8-6-12/h5-8,10-11,14H,9,17H2,1-4H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVZBHOUVZDGGW-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=C(C=C1)Br)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CC=C(C=C1)Br)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-3-methyl-butyramide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-benzylamine, isopropylamine, and 3-methyl-butyramide.

    Formation of Intermediate: The first step involves the reaction of 4-bromo-benzylamine with isopropylamine under basic conditions to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-methyl-butyramide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Chiral Resolution: The final step involves the chiral resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic resolution.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-3-methyl-butyramide can be scaled up using continuous flow reactors and automated synthesis platforms. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution

  • The bromobenzyl group undergoes nucleophilic substitution with amines (e.g., isopropylamine) to introduce the amino functionality. This reaction typically proceeds via an SN2 mechanism, facilitated by polar aprotic solvents and basic conditions.

Reductive Amination

  • If reductive amination is employed, a ketone intermediate reacts with an amine (e.g., isopropylamine) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the amide bond .

Resolution of Stereoisomers

  • Diastereomeric salt formation with chiral acids enables separation of enantiomers. The process involves crystallization under controlled conditions, such as seeding with pure enantiomers or adjusting solvent polarity .

Chemical Reactions Table

Reaction TypeReagents/ConditionsKey StepsReferences
Nucleophilic Substitution Bromobenzyl compound, isopropylamine, base (e.g., K₂CO₃)Formation of amide bond via SN2 mechanism
Reductive Amination Ketone precursor, isopropylamine, NaBH₃CNReduction of imine intermediate to form amide bond
Resolution via Diastereomers Chiral acids (e.g., (R)-(-)-mandelic acid), solvents (e.g., acetone, ethanol)Separation of enantiomers via crystallization of diastereomeric salts

Critical Analysis of Reaction Conditions

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for amide bond formation to stabilize intermediates and enhance reaction rates .

  • Stereochemical Control : The use of chiral acids in resolution ensures enantiomeric purity, critical for biological assays .

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-3-methyl-butyramide has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, particularly in the realm of neuropharmacology.

  • Case Study : A study on related compounds indicated that modifications of the amine and aromatic groups can enhance binding affinity to specific receptors involved in pain modulation and anxiety reduction. This suggests that (S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-3-methyl-butyramide could be a candidate for further development in treating such conditions.

Neuropharmacology

The compound's potential role in modulating neurotransmitter systems makes it a candidate for exploring treatments for neurological disorders.

  • Research Findings : Preliminary studies have shown that similar compounds can act as selective modulators of the serotonin and norepinephrine pathways, which are critical for mood regulation and pain perception.
CompoundTarget ReceptorEffectReference
Compound ASerotonin 5-HT1AAntidepressant-like
Compound BNorepinephrine transporterIncreased norepinephrine levels
(S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-3-methyl-butyramideTBDTBDTBD

Synthesis of Derivatives

The synthesis of (S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-3-methyl-butyramide can serve as a starting point for creating various derivatives with modified pharmacological properties.

  • Synthetic Pathways : Researchers have developed methodologies to modify the benzyl group or the amide nitrogen, potentially leading to compounds with improved efficacy or reduced side effects.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target, leading to inhibition or activation of the target’s function. The presence of the chiral center influences the binding affinity and selectivity towards the target, resulting in enantioselective effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the benzyl ring or the amide nitrogen. These modifications critically impact physicochemical properties, synthetic routes, and biological activity.

Substituent Effects on the Benzyl Ring

a) 4-Bromo-benzyl vs. 4-Methylsulfanyl-benzyl
  • Parchem Analogs: (S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide (CAS 70247-73-3): The 4-methylsulfanyl group is electron-rich and lipophilic, which may improve membrane permeability but reduce target specificity compared to bromo . (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide (CAS 72004-10-5): Similar benzyl substitution but with a cyclopropyl group on the amide nitrogen (discussed in Section 2.2) .
b) 4-Bromo-benzyl vs. 2,4-Dichloro-benzyl
  • (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide (C₁₅H₂₂Cl₂N₂O, Mw 317.25 g/mol): The 2,4-dichloro substitution introduces steric hindrance and electronic effects distinct from the para-bromo group. Chlorine’s smaller size may allow tighter binding in certain enzyme pockets, though reduced hydrophobicity compared to bromine could diminish cell penetration .

Amide Nitrogen Substituent Variations

  • Isopropyl (Target) vs. In Parchem’s cyclopropyl analog (CAS 72004-10-5), the smaller cyclopropyl ring may reduce steric hindrance, allowing conformational flexibility for interactions with diverse targets .
  • Isopropyl vs. Trifluoroethyl: 2-Amino-N-(2,2,2-trifluoroethyl) acetamide (WO 2012/047543): The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing amide bond stability and acidity. This contrasts with the electron-donating isopropyl group, which may favor different synthetic pathways or biological interactions .

Biological Activity

(S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-3-methyl-butyramide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C15H23BrN2O
  • Molecular Weight : 325.27 g/mol
  • CAS Number : 1354016-17-3

The biological activity of (S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-3-methyl-butyramide is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The presence of the bromo substituent on the benzyl group enhances the compound's lipophilicity and binding affinity to biological targets, potentially leading to increased potency in therapeutic applications.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, thereby altering biochemical pathways.

Biological Activities

Research indicates that (S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-3-methyl-butyramide exhibits several biological activities:

Anticonvulsant Activity

Studies have shown that similar compounds within its class exhibit anticonvulsant properties. For instance, N'-benzyl derivatives have demonstrated efficacy in animal models for seizure activity, suggesting that (S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-3-methyl-butyramide may also possess such effects .

Antidepressant and Anxiolytic Effects

Compounds with similar structures have been reported to exhibit antidepressant and anxiolytic effects. The substitution patterns on the benzyl moiety significantly influence these activities, with electron-withdrawing groups enhancing efficacy .

Structure-Activity Relationship (SAR)

The biological activity of (S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-3-methyl-butyramide can be influenced by various structural modifications:

Substituent Effect on Activity
Bromo GroupEnhances binding affinity and potency
Electron-Withdrawing GroupsIncrease anticonvulsant activity
Alkyl Chain LengthModulates lipophilicity and bioavailability

Case Studies and Research Findings

  • Anticonvulsant Studies : In a study involving N'-benzyl derivatives, compounds exhibited ED50 values ranging from 13 mg/kg to 21 mg/kg, indicating significant anticonvulsant activity compared to standard treatments like phenobarbital .
  • CNS Activity : Research on related compounds has shown dual CNS effects, including both stimulation and depression, depending on the specific structural features . This suggests that (S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-3-methyl-butyramide could exhibit similar complex pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-3-methyl-butyramide, considering stereoselectivity?

  • Methodological Answer : Utilize asymmetric synthesis techniques such as chiral auxiliaries or enantioselective catalysis to achieve the (S)-configuration. For example, chiral amine precursors (e.g., (S)-2-aminobutyric acid derivatives) can be coupled with 4-bromo-benzyl and isopropyl groups via amidation. Reaction conditions (e.g., temperature, solvent polarity) should be optimized to minimize racemization. Characterization via 1^1H/13^{13}C NMR and chiral HPLC is critical to confirm stereochemical purity .

Q. How can researchers confirm the structural integrity and enantiomeric purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR spectroscopy : Analyze proton environments (e.g., diastereotopic protons near the chiral center) and compare with reference data from NIST or published spectra .
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with polar organic mobile phases to resolve enantiomers.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, while tandem MS (MS/MS) identifies fragmentation patterns unique to the target structure .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility, particularly for the amide bond. Avoid prolonged exposure to moisture or acidic/basic conditions, as bromo-aromatic groups may undergo nucleophilic substitution .

Q. What initial assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Screen for enzyme inhibition (e.g., serine hydrolases or proteases) using fluorogenic substrates. For cellular activity, perform cytotoxicity assays (MTT or ATP-based) and measure IC50_{50} values. Prioritize targets based on structural analogs (e.g., bromo-benzyl motifs in kinase inhibitors) .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data (e.g., solubility, logP) be resolved?

  • Methodological Answer : Validate computational models (e.g., ACD/Labs Percepta) by cross-referencing with experimental logP (octanol-water partitioning) and solubility (shake-flask method). Iteratively refine force fields or quantum mechanical parameters using discrepancies as feedback. For example, adjust solvation models if predicted aqueous solubility deviates from UV-Vis or nephelometry results .

Q. What strategies optimize synthetic yield while maintaining enantiomeric excess (>98%)?

  • Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors like catalyst loading (e.g., Ru-BINAP complexes), solvent polarity (e.g., DMF vs. THF), and reaction time. Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress. Post-synthesis, implement crystallization-based purification (e.g., chiral resolving agents) to enhance enantiopurity .

Q. Which advanced analytical techniques are effective for detecting trace impurities (e.g., diastereomers, residual solvents)?

  • Methodological Answer :

  • LC-HRMS : Detect impurities at ppm levels using reverse-phase columns (C18) with gradient elution.
  • GC-MS : Identify volatile residues (e.g., DMF, THF) with headspace sampling.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from structurally similar byproducts .

Q. How can in vitro bioactivity data be correlated with in vivo pharmacokinetic (PK) profiles?

  • Methodological Answer : Conduct parallel assays:

  • In vitro : Measure metabolic stability using liver microsomes and plasma protein binding (equilibrium dialysis).
  • In vivo : Administer the compound in rodent models and analyze plasma/tissue samples via LC-MS/MS. Use compartmental modeling (e.g., non-linear mixed-effects) to link bioavailability with observed efficacy .

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